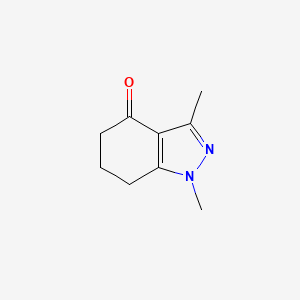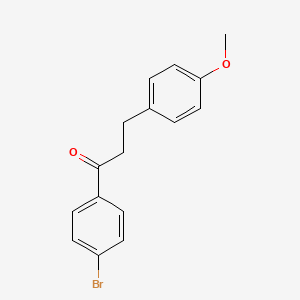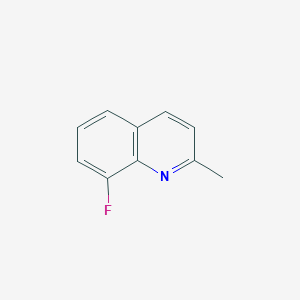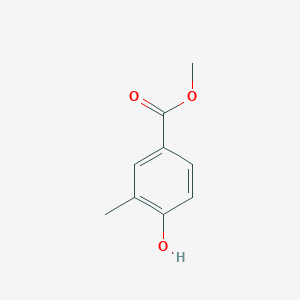
1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one
Descripción general
Descripción
1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused bicyclic structure consisting of a six-membered ring and a five-membered ring containing nitrogen atoms. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mecanismo De Acción
Target of Action
The primary target of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one is the human neutrophil elastase (HNE), a serine protease expressed in polymorphonuclear neutrophils . HNE is considered a crucial therapeutic target for treating inflammatory diseases, especially those related to the respiratory system, and various types of cancer .
Mode of Action
This compound acts as an inhibitor of HNE . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins, including elastin, an essential component of lung tissue. This inhibition can help control the excessive proteolytic activity seen in various inflammatory diseases .
Biochemical Pathways
The inhibition of HNE affects the proteolytic pathways involved in inflammation and tissue damage. By inhibiting HNE, the compound can prevent the degradation of extracellular matrix proteins, reducing tissue damage and inflammation. This action can have downstream effects on various signaling pathways involved in immune response and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and tissue damage. By inhibiting HNE, the compound can prevent the excessive breakdown of proteins in tissues, reducing inflammation and potentially slowing the progression of diseases where HNE activity is a factor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one can be synthesized through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents, often solvents, can also be employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions such as the choice of solvents, temperature, and reaction time. Microwave irradiation has been used to enhance reaction rates and yields, particularly in the functionalization of the indazole ring system .
Análisis De Reacciones Químicas
Types of Reactions
1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of more complex pharmaceutical compounds.
Medicine: Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure but lacks the dimethyl substitutions.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Similar to the target compound but without the dimethyl groups.
Uniqueness
1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is unique due to its specific substitutions, which can enhance its biological activity and binding affinity to molecular targets. The presence of the dimethyl groups can influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it a valuable scaffold in drug design .
Propiedades
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYWNOWYQFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556298 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36767-45-0 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)






